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molecular formula C7H6BrNO2 B1355233 Methyl 6-bromopyridine-2-carboxylate CAS No. 26218-75-7

Methyl 6-bromopyridine-2-carboxylate

Cat. No. B1355233
M. Wt: 216.03 g/mol
InChI Key: SGNCOKUHMXLGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024021B2

Procedure details

A mixture of 6-bromo-2-pyridinecarboxylic acid (0.3 g, 1.5 mmol), thionyl chloride (0.27 ml, 3.7 mmol) and DMF (catalytic amount) in methanol (10 ml) was heated to reflux for 2 hrs under nitrogen atmosphere. The reaction mixture was concentrated to dryness to provide methyl 6-bromo-2-pyridinecarboxylate.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH3:15]N(C=O)C>CO>[Br:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:15])=[O:9])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)O
Name
Quantity
0.27 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hrs under nitrogen atmosphere
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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